![molecular formula C29H24O12 B15287127 [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)
[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate is a complex organic molecule with multiple hydroxyl groups, chromenone, and phenylpropene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of hydroxyl groups and the attachment of the phenylpropene moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The phenylpropene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the chromenone core may produce dihydrochromenones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s hydroxyl groups and chromenone core are of interest for their potential antioxidant and anti-inflammatory properties. Studies may focus on its effects on cellular pathways and its potential as a therapeutic agent.
Medicine
In medicine, the compound is investigated for its potential pharmacological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and chromenone core may participate in hydrogen bonding and π-π interactions, influencing various cellular pathways. The compound’s effects on oxidative stress and inflammation are of particular interest in understanding its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chromenone derivatives and phenylpropene-containing molecules. Examples include:
- [5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl] derivatives
- Phenylpropene analogs with varying substitution patterns
Uniqueness
The uniqueness of [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate lies in its combination of multiple functional groups and structural motifs. This combination allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C29H24O12 |
|---|---|
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H24O12/c30-13-21-24(36)28(40-22(35)10-3-14-1-6-16(31)7-2-14)29(39-21)41-27-25(37)23-19(34)11-18(33)12-20(23)38-26(27)15-4-8-17(32)9-5-15/h1-12,21,24,28-34,36H,13H2 |
Clave InChI |
FMIKFIFUIPULCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)OC2C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


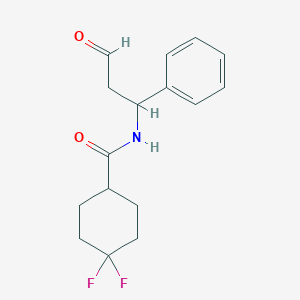
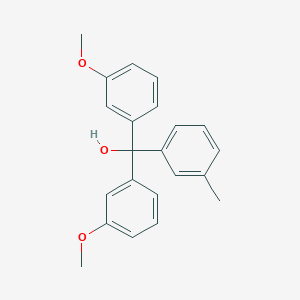
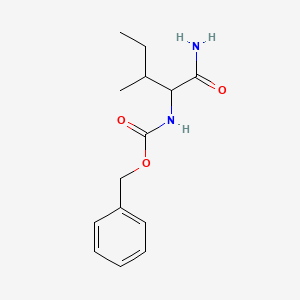
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
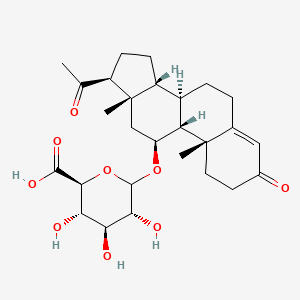
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)

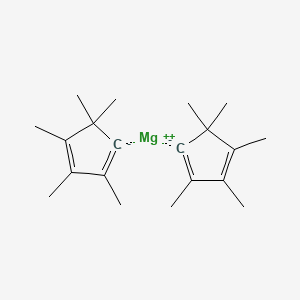
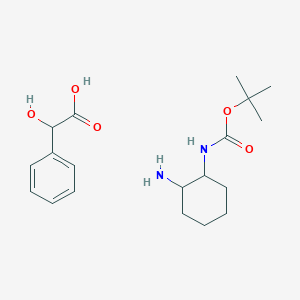
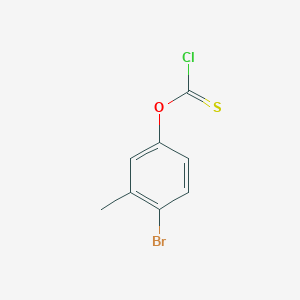
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)


![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)
